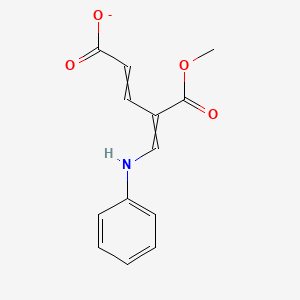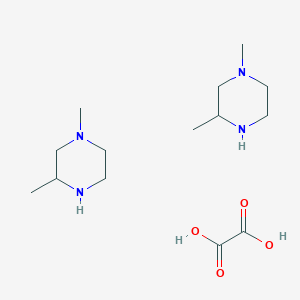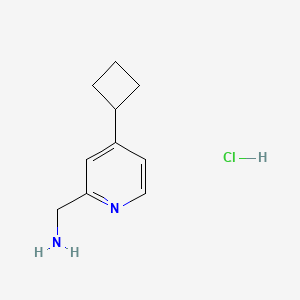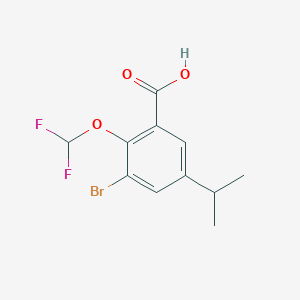
1-Methyl-4-(2-methyl-1-phenylbut-3-ene-2-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring a sulfonyl group attached to a propenyl chain, which is further substituted with a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of the propenyl chain and subsequent phenylmethyl substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where benzene derivatives are treated with sulfonating agents under controlled conditions. The subsequent steps involve the addition of the propenyl chain and phenylmethyl group, often using specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the propenyl and phenylmethyl groups provide additional binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: This compound lacks the sulfonyl and propenyl groups, making it less reactive in certain contexts.
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a simpler structure with only a methylsulfonyl group attached to the benzene ring.
Benzene, 1-ethoxy-4-methyl-: This compound features an ethoxy group instead of the sulfonyl and propenyl groups.
Uniqueness
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group enhances its solubility and reactivity, while the propenyl and phenylmethyl groups provide additional structural complexity and binding affinity.
Propiedades
Número CAS |
100696-58-0 |
|---|---|
Fórmula molecular |
C18H20O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methyl-1-phenylbut-3-en-2-yl)sulfonylbenzene |
InChI |
InChI=1S/C18H20O2S/c1-4-18(3,14-16-8-6-5-7-9-16)21(19,20)17-12-10-15(2)11-13-17/h4-13H,1,14H2,2-3H3 |
Clave InChI |
RRHGTWLJTAYLDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(CC2=CC=CC=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)
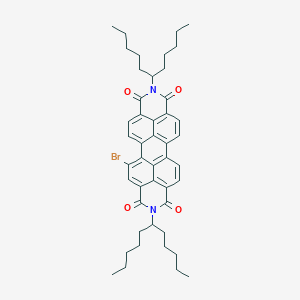

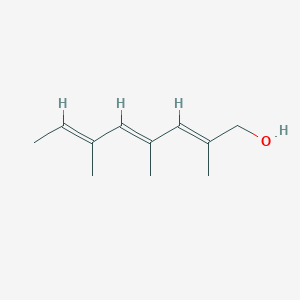
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

